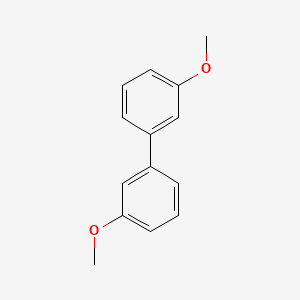

3,3'-Dimethoxybiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-(3-methoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-15-13-7-3-5-11(9-13)12-6-4-8-14(10-12)16-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCHNVSDXSPIKRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210626 | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6161-50-8 | |

| Record name | 3,3′-Dimethoxybiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6161-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006161508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Dimethoxybiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3'-Dimethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-dimethoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIMETHOXY-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GCC093S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,3'-Dimethoxybiphenyl: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 3,3'-Dimethoxybiphenyl (also known as 3,3'-bianisole), a significant biaryl compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structural intricacies, synthesis methodologies, and key applications of this versatile molecule. The information presented herein is a synthesis of established literature and practical insights, designed to be a valuable resource for laboratory and development settings.

Molecular Structure and Identification

This compound is a symmetrical aromatic compound characterized by two methoxy-substituted phenyl rings linked by a single carbon-carbon bond.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 1-methoxy-3-(3-methoxyphenyl)benzene | [PubChem][1] |

| CAS Number | 6161-50-8 | [Sigma-Aldrich][2] |

| Molecular Formula | C₁₄H₁₄O₂ | [Sigma-Aldrich][2] |

| Molecular Weight | 214.26 g/mol | [Sigma-Aldrich][2] |

| InChIKey | UCHNVSDXSPIKRG-UHFFFAOYSA-N | [PubChem][1] |

| Canonical SMILES | COc1cccc(c1)-c2cccc(OC)c2 | [Sigma-Aldrich][2] |

Conformational Analysis and Crystallography

The three-dimensional structure of this compound is of significant interest due to the rotational freedom around the central C-C bond, which dictates the molecule's overall shape and its ability to interact with biological targets.

X-ray diffraction studies have revealed that in the solid state, this compound crystallizes in a monoclinic space group. The molecule is not planar; the two phenyl rings are twisted relative to each other. The average torsion angle about the inter-ring C-C bond is approximately 37.5°. This non-planar conformation is a result of steric hindrance between the ortho-hydrogens on the adjacent rings. The methoxy groups themselves can also exhibit conformational flexibility. In the crystal structure, the oxygen atoms of the methoxy groups are slightly deviated from the mean planes of their respective phenyl rings. The crystal packing is stabilized by intermolecular C-H···O hydrogen bonds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in synthesis and material science.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical Form | Solid | [Sigma-Aldrich][2] |

| Melting Point | 44-45 °C | [Sigma-Aldrich][2] |

| Boiling Point | 328 °C | [Sigma-Aldrich][2] |

| Computed LogP | 3.5 | [PubChem][1] |

| Water Solubility | Slightly soluble | [ChemSrc][3] |

The LogP value of 3.5 indicates a significant lipophilic character, suggesting good solubility in organic solvents and potential for membrane permeability, a key consideration in drug design.

Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint for the identification and purity assessment of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by signals in the aromatic region corresponding to the phenyl protons and a sharp singlet in the aliphatic region for the methoxy protons. Due to the symmetry of the molecule, the aromatic signals can be complex, but generally, one would expect to see a multiplet for the protons ortho to the methoxy group, a triplet for the proton para to the methoxy group, and a multiplet for the proton meta to the methoxy group and ortho to the other ring. The two equivalent methoxy groups will give a single sharp peak.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methoxy carbons and the aromatic carbons. The carbon attached to the methoxy group will be significantly deshielded. The number of signals in the aromatic region will reflect the symmetry of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of key functional groups. Expected vibrations include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (methyl): ~2850-2950 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-O stretching (aryl ether): A strong, characteristic band around 1200-1250 cm⁻¹

Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 214. The fragmentation pattern of dimethoxybiphenyls is influenced by the stable aromatic rings and the methoxy groups. Common fragmentation pathways include the loss of a methyl radical (·CH₃) to form a [M-15]⁺ ion, followed by the loss of carbon monoxide (CO) from the resulting phenoxy cation. Another possible fragmentation is the loss of a methoxy radical (·OCH₃) to give a [M-31]⁺ ion.

Synthesis of this compound

Several synthetic routes to this compound have been established. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Classical Method: Deamination of o-Dianisidine

A well-documented procedure for the synthesis of this compound is the deamination of tetrazotized o-dianisidine (3,3'-dimethoxybenzidine) using hypophosphorous acid.[4] This method, while effective, involves the handling of diazonium salts, which can be unstable.

-

Diazotization: o-Dianisidine (0.16 mole) is dissolved in a hot aqueous solution of hydrochloric acid. The mixture is then cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (0.33 mole) in water is added dropwise while maintaining the low temperature to form the bis-diazonium salt.

-

Deamination: The cold, filtered solution of the bis-diazonium salt is poured rapidly into an ice-cold solution of 30% hypophosphorous acid. A vigorous evolution of nitrogen gas occurs.

-

Work-up: The reaction mixture is allowed to stand in a refrigerator for 8-10 hours, followed by another 8-10 hours at room temperature. The product, which separates as a dark oil, is extracted with ether.

-

Purification: The ether extracts are washed with a sodium hydroxide solution, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Causality behind experimental choices: The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Hypophosphorous acid acts as a reducing agent, replacing the diazonium groups with hydrogen atoms. The basic wash during work-up removes any acidic byproducts.

Modern Method: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile modern method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[5] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.

Caption: General scheme of the Suzuki-Miyaura cross-coupling for the synthesis of this compound.

This protocol is a general, environmentally friendly approach that can be adapted for the synthesis of this compound.

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 3-bromoanisole, 1 mmol), 3-methoxyphenylboronic acid (1.2 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.5 mol%).

-

Solvent and Base: Add a suitable solvent system, such as a mixture of water and an organic solvent (e.g., WEB - water-extract of banana), and a base (e.g., K₂CO₃, 2 mmol).

-

Reaction: Stir the mixture at room temperature for the required time (monitoring by TLC or GC-MS is recommended).

-

Work-up: Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

-

Purification: Combine the organic layers, dry over a drying agent, and remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel.

Causality behind experimental choices: The palladium catalyst is central to the catalytic cycle, facilitating the oxidative addition, transmetalation, and reductive elimination steps. The base is crucial for the activation of the boronic acid in the transmetalation step. The use of aqueous solvent systems is a "green chemistry" approach that can enhance reaction rates and simplify purification.

Chemical Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily governed by the two electron-rich aromatic rings.

Electrophilic Aromatic Substitution

The methoxy group (-OCH₃) is a strong activating, ortho-, para- directing group in electrophilic aromatic substitution (EAS) reactions.[6] Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation are expected to occur readily on the two phenyl rings.

Caption: Directive effects of methoxy groups in electrophilic aromatic substitution on this compound.

Due to the presence of two methoxy groups, substitution can occur on either ring. The primary sites for electrophilic attack will be the positions ortho and para to the methoxy groups (positions 2, 4, and 6, and 2', 4', and 6'). Steric hindrance may influence the ratio of ortho to para substitution. This reactivity makes this compound a valuable scaffold for building more complex, polysubstituted biaryl structures.

Applications in Research and Industry

The unique structural and electronic properties of this compound and its derivatives make them valuable in several fields.

Intermediate in Dye and Pigment Synthesis

Historically, a major application of related dimethoxy-functionalized biphenyls, such as 3,3'-dimethoxybenzidine, has been as an intermediate in the manufacturing of azo dyes and pigments.[7] The biphenyl core provides a rigid and chromophoric backbone that can be extended through diazotization and coupling reactions to create highly colored compounds.

Scaffold in Medicinal Chemistry and Drug Discovery

The biaryl motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[8] The this compound core can serve as a starting point for the synthesis of novel therapeutic agents. The methoxy groups can be readily demethylated to reveal hydroxyl groups, which can then be further functionalized. The non-planar nature of the biphenyl system can be advantageous for fitting into the binding pockets of enzymes and receptors. Dimethoxybenzene derivatives, in general, are found in many natural products and are key intermediates in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[9]

Materials Science

Dimethoxybenzene derivatives have found applications in the development of materials for electronic devices and as components in liquid crystals.[9] The rigid biphenyl core combined with the electronic influence of the methoxy groups can be exploited to create molecules with specific optical and electronic properties.

Safety and Handling

While specific toxicity data for this compound is limited, related compounds such as 3,3'-dimethoxybenzidine are classified as reasonably anticipated to be human carcinogens.[1] Therefore, it is prudent to handle this compound with extreme caution.

Recommended safety precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) before use for detailed handling and disposal information.

Conclusion

This compound is a chemically significant molecule with a rich history and promising future in various scientific disciplines. Its well-defined structure, predictable reactivity, and accessibility through both classical and modern synthetic methods make it a valuable building block. For researchers in drug discovery and materials science, the this compound scaffold offers a versatile platform for the design and synthesis of novel, functional molecules. A thorough understanding of its properties, as outlined in this guide, is the foundation for its effective and safe utilization in research and development.

References

-

Al-Mokhtar, M. A., et al. (2024). Crystallographic and DFT study of novel dimethoxybenzene derivatives. Scientific Reports, 14(1), 10833. Available at: [Link]

-

Kornblum, N. (1941). This compound and 3,3'-Dimethylbiphenyl. Organic Syntheses, 21, 30. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 80265, this compound. Available at: [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition; 3,3'-Dimethoxybenzidine. U.S. Department of Health and Human Services, Public Health Service. Available at: [Link]

-

ChemSrc. (n.d.). This compound-4,4'-diamine. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. In Virtual Textbook of Organic Chemistry. Available at: [Link]

-

Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92436-92440. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

Sources

- 1. This compound | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3 -Dimethoxybiphenyl 97 6161-50-8 [sigmaaldrich.com]

- 3. NIST Chemistry WebBook [webbook.nist.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Aromatic Reactivity [www2.chemistry.msu.edu]

- 7. acdlabs.com [acdlabs.com]

- 8. namiki-s.co.jp [namiki-s.co.jp]

- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Dimethoxybiphenyl CAS number and molecular weight

An In-Depth Technical Guide to 3,3'-Dimethoxybiphenyl for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists working with this compound. It moves beyond basic data to provide actionable insights into its synthesis, characterization, and application, grounded in established chemical principles.

Core Compound Identification and Physicochemical Properties

This compound, also known as 3,3'-bianisole, is a symmetrical biaryl compound. The methoxy groups at the 3 and 3' positions significantly influence its electronic properties, solubility, and reactivity, making it a valuable intermediate in organic synthesis.

The foundational identification and physical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 6161-50-8 | [1][2][3] |

| Molecular Formula | C₁₄H₁₄O₂ | [2][3] |

| Molecular Weight | 214.26 g/mol | [1][2][3] |

| IUPAC Name | 1-methoxy-3-(3-methoxyphenyl)benzene | [3] |

| Synonyms | 3,3'-Bianisole, 3,3'-Dimethoxy-1,1'-biphenyl | [1][4] |

| Appearance | Solid | [1] |

| Melting Point | 44-45 °C | [1][5] |

| Boiling Point | 328 °C | [1][5] |

| EC Number | 228-187-6 | [1] |

Synthesis of this compound: A Comparative Overview

The construction of the biphenyl scaffold is a cornerstone of modern organic synthesis. For this compound, several strategies exist, with varying levels of efficiency, substrate scope, and operational complexity. We will discuss two prominent modern methods—the Suzuki-Miyaura coupling and the Ullmann reaction—and provide a detailed protocol for a classical deamination synthesis.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used method for synthesizing biaryl compounds due to its mild conditions, high functional group tolerance, and the commercial availability of boronic acids.[6][7] The non-toxic nature of the boron-containing byproducts further enhances its appeal in both academic and industrial settings.[6]

Causality and Mechanistic Insight: The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The key steps are the oxidative addition of an aryl halide to the Pd(0) complex, followed by transmetalation with the organoboron species, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[6][7] The base is crucial as it facilitates the transmetalation step.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Copper-Catalyzed Ullmann Reaction

The Ullmann reaction is a classical method involving the copper-mediated coupling of two aryl halide molecules to form a symmetrical biaryl.[8] Traditional Ullmann conditions are often harsh, requiring high temperatures (>200 °C) and stoichiometric amounts of copper.[1][8] However, modern advancements with ligands have enabled catalytic versions that proceed under milder conditions.

Causality and Mechanistic Insight: The mechanism is believed to involve the formation of an active copper(I) species. This species undergoes oxidative addition with the aryl halide, forming an organocopper intermediate. A subsequent reaction with a second aryl halide molecule and reductive elimination yields the biaryl product.[9]

Detailed Protocol: Synthesis via Deamination of o-Dianisidine

This procedure, adapted from Organic Syntheses, provides a reliable, albeit classical, route to this compound.[10] The core of this transformation is the diazotization of an aromatic amine followed by reductive deamination.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound via deamination.

Step-by-Step Methodology: [10]

-

Preparation of Amine Salt: In a 1.5-L beaker, add 40 g (0.16 mole) of o-dianisidine to a boiling solution of 31 mL of concentrated HCl in 400 mL of water. Stir the hot mixture for ~3 minutes.

-

Cooling: Place the beaker in an ice-salt bath and stir mechanically until the internal temperature drops to approximately 15°C.

-

Diazotization: Prepare a solution of 24 g (0.35 mole) of sodium nitrite in 50 mL of water. Add this solution dropwise to the stirred amine salt suspension over 20 minutes, maintaining the temperature between 15-20°C. Stir for an additional 15 minutes after the addition is complete.

-

Reduction: To the resulting clear, brown tetrazonium salt solution, add 320 mL (3.0 moles) of 50% hypophosphorous acid.

-

Reaction: Remove the cooling bath and continue stirring at room temperature overnight. The mixture will gradually turn into a thick, brown paste as nitrogen gas evolves.

-

Isolation: Collect the solid product by suction filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a mixture of methanol and water to yield pure this compound.

This method is a self-validating system; the vigorous evolution of nitrogen gas provides a clear visual confirmation that the deamination reaction is proceeding.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is critical. A combination of spectroscopic techniques provides a definitive structural fingerprint.

| Technique | Expected Data and Interpretation | Source(s) |

| ¹H NMR | Signals corresponding to aromatic protons and a characteristic singlet for the methoxy (-OCH₃) group protons. The aromatic region will show complex splitting patterns due to meta- and ortho-couplings. | [11] |

| ¹³C NMR | Resonances for the eight unique aromatic carbons and one signal for the methoxy carbons. | [12] |

| Infrared (IR) | Characteristic C-O stretching frequencies for the aryl ether linkage, C-H stretching for the aromatic rings and methyl groups, and C=C stretching bands for the aromatic backbone. | [13][14] |

| Mass Spec. (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 214.26 g/mol . | [13] |

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not widely documented, its structural motifs—the biphenyl core and dimethoxybenzene—are prevalent in several high-value areas.

-

Scaffold in Medicinal Chemistry: The biphenyl unit is a "privileged scaffold," appearing in numerous pharmaceuticals.[15] It acts as a rigid spacer that can correctly orient other functional groups for optimal interaction with biological targets. Dimethoxybenzene derivatives have also shown promise in various therapeutic areas.[16] The combination in this compound makes it an attractive starting point for the synthesis of novel drug candidates.

-

Precursor for Complex Ligands: The methoxy groups can be demethylated to phenols, which can then be used to construct more complex molecules, such as ligands for asymmetric catalysis or advanced materials.

-

Intermediate in Materials Science: Biphenyl derivatives are fundamental building blocks for liquid crystals, organic light-emitting diodes (OLEDs), and other functional organic materials.[17][18] The substitution pattern of this compound can influence the mesophase properties in liquid crystal applications.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following protocols are derived from standard safety data sheets.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a laboratory coat. If dust is generated, use a NIOSH-approved N95 dust mask.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.[19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[20] It is classified as a combustible solid.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[21]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[21]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[21]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.[21]

-

-

Toxicological Context: While specific carcinogenicity data for this compound is limited, the structurally related compound 3,3'-dimethoxybenzidine is reasonably anticipated to be a human carcinogen.[22] This underscores the importance of handling all related compounds with appropriate caution to minimize exposure.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link][3][13]

-

National Center for Biotechnology Information. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link][15]

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][9]

-

Kornblum, N. (1941). This compound and 3,3'-Dimethylbiphenyl. Organic Syntheses, 21, 30. DOI: 10.15227/orgsyn.021.0030. Retrieved from [Link][10]

-

ACS Publications. (1998). Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant. The Journal of Organic Chemistry. Retrieved from [Link][18]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link][7]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link][11]

-

ResearchGate. (n.d.). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. Retrieved from [Link][14]

-

Course Hero. (n.d.). Detailed of Course Structure Topic enclosed herewith on “Structure Determination of Organic Compounds using Spectroscopic Tech. Retrieved from [Link][12]

-

ResearchGate. (n.d.). (PDF) Crystallographic and DFT study of novel dimethoxybenzene derivatives. Retrieved from [Link][16]

-

National Toxicology Program. (n.d.). RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'. Retrieved from [Link][22]

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Ullmann reaction | PPTX [slideshare.net]

- 4. This compound [stenutz.eu]

- 5. 3,3 -Dimethoxybiphenyl 97 6161-50-8 [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. spectrabase.com [spectrabase.com]

- 12. igntu.ac.in [igntu.ac.in]

- 13. This compound | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. gala.gre.ac.uk [gala.gre.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. fishersci.com [fishersci.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 3,3'-Dimethoxybiphenyl

This guide provides an in-depth analysis of the spectroscopic data for 3,3'-Dimethoxybiphenyl (CAS No: 6161-50-8), a key organic intermediate.[1][2] The structural elucidation of such molecules is fundamental for researchers in materials science and drug development, where unambiguous characterization is paramount for ensuring purity, consistency, and downstream experimental success. This document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data with field-proven insights into experimental design and data interpretation.

The molecular structure of this compound, with the formula C₁₄H₁₄O₂, consists of two methoxy-substituted phenyl rings linked by a single bond.[1][3] This seemingly simple structure presents a distinct spectroscopic fingerprint that is crucial for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of this compound. Due to the molecule's C₂ symmetry axis through the biphenyl bond, the two aromatic rings are chemically equivalent, simplifying the resulting spectra.

¹H NMR Analysis

The proton NMR spectrum provides a quantitative map of the different hydrogen environments in the molecule. The spectrum for this compound is characterized by signals in both the aromatic and aliphatic regions. The data presented below was acquired in deuterated chloroform (CDCl₃) at 400 MHz.[4][5]

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 | t, J = 7.9 Hz | 2H | H-5, H-5' |

| 7.19 - 7.15 | m | 2H | H-2, H-2' |

| 7.14 - 7.07 | m | 2H | H-6, H-6' |

| 6.94 - 6.83 | m | 2H | H-4, H-4' |

| 3.82 | s | 6H | -OCH₃ |

-

Expertise & Causality: The integration values (2H for each aromatic signal and 6H for the methoxy signal) directly correspond to the number of protons in each unique environment, confirming the molecule's symmetry. The singlet at 3.82 ppm is characteristic of methoxy protons, which have no adjacent protons to couple with. The aromatic region (6.8-7.4 ppm) displays complex splitting patterns (multiplets and a triplet) due to proton-proton coupling on the benzene rings. The triplet (t) at 7.32 ppm is indicative of a proton (H-5) coupled to two neighboring protons with similar coupling constants.

¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, seven distinct signals are expected: six for the aromatic carbons (as C1/1' and C3/3' are unique) and one for the methoxy carbons.

Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 159.8 | C-3, C-3' |

| 142.9 | C-1, C-1' |

| 129.6 | C-5, C-5' |

| 119.5 | C-6, C-6' |

| 112.7 | C-4, C-4' |

| 112.4 | C-2, C-2' |

| 55.2 | -OCH₃ |

-

Expertise & Causality: The signal at 159.8 ppm is shifted significantly downfield, which is characteristic of an aromatic carbon directly attached to an electronegative oxygen atom (C-3). Conversely, the signal at 55.2 ppm is in the typical range for a methoxy group carbon. The presence of only seven signals for a 14-carbon molecule is a definitive confirmation of its symmetrical structure.[6] The quaternary carbons (C-1, C-1', C-3, C-3') typically show lower intensity in a standard ¹³C NMR spectrum.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] Ensure the sample is fully dissolved to avoid line broadening.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a spectrum with a 90° pulse width.

-

Set the spectral width to cover a range from -2 to 12 ppm.

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Average a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover a range from 0 to 220 ppm.

-

Use a sufficient number of scans (e.g., 1024 or more) to obtain good signal intensity, especially for quaternary carbons.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

Molecular Structure for NMR Assignment

Caption: Numbering scheme for this compound used for NMR assignments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by probing their vibrational frequencies.

IR Spectral Data and Interpretation

The IR spectrum of this compound confirms the presence of aromatic rings and ether linkages.

Table 3: Key IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Description |

| 3100 - 3000 | C-H Stretch | Aromatic C-H stretching.[8] |

| 2960 - 2850 | C-H Stretch | Aliphatic C-H stretching from the -OCH₃ groups.[8] |

| 1600, 1500 | C=C Stretch | Aromatic ring skeletal vibrations.[8] |

| 1275 - 1200 | C-O Stretch | Aryl ether, asymmetric C-O-C stretch.[8] |

| 1150 - 1060 | C-O Stretch | Aryl ether, symmetric C-O-C stretch.[8] |

| 810 - 690 | C-H Bend | Aromatic C-H out-of-plane bending, indicative of substitution pattern. |

-

Trustworthiness: The spectrum is validated by the simultaneous presence of all expected peaks. The strong absorptions corresponding to the C-O ether stretches are particularly diagnostic for this molecule. The absence of a broad peak around 3200-3600 cm⁻¹ confirms the lack of hydroxyl (-OH) groups, and the absence of a strong peak around 1700 cm⁻¹ rules out carbonyl (C=O) impurities.

Experimental Protocol for FTIR Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.[7]

-

-

Sample Preparation (ATR Method):

-

Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Average at least 32 scans to improve the signal-to-noise ratio. The final spectrum should be presented in terms of transmittance or absorbance.[7]

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and offers structural clues based on the molecule's fragmentation pattern under ionization.

Mass Spectrum Analysis

The electron ionization (EI) mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Table 4: Key Mass Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

| 214 | [C₁₄H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 199 | [M - CH₃]⁺ | Loss of a methyl radical |

| 183 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 171 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 155 | [M - OCH₃ - CO]⁺ | Loss of methoxy followed by CO |

| 115 | [C₉H₇]⁺ | A common aromatic fragment |

-

Authoritative Grounding: The base peak in the spectrum is the molecular ion (M⁺˙) at m/z 214, which corresponds to the molecular weight of this compound (214.26 g/mol ).[1][3] The fragmentation pattern is initiated by the loss of a stable methyl radical (-CH₃) to give the fragment at m/z 199, or the loss of a methoxy radical (-OCH₃) to give the fragment at m/z 183. Subsequent losses of neutral molecules like carbon monoxide (CO) are common in the fragmentation of aromatic ethers.[9]

Proposed Fragmentation Workflow

Caption: Simplified EI-MS fragmentation pathway for this compound.

Experimental Protocol for GC-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[7]

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample in split mode.

-

Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold. This ensures separation from any impurities.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: Typically set around 230 °C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to this compound and analyze its mass spectrum. The retention time serves as a quality control check against a known standard.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR confirm the symmetric carbon-hydrogen framework, IR spectroscopy identifies the characteristic aromatic ether functional groups, and mass spectrometry verifies the molecular weight and reveals predictable fragmentation patterns. Adherence to the detailed protocols herein ensures the generation of reliable and reproducible data, a cornerstone of scientific integrity in research and development.

References

-

PubChem. This compound-4,4'-di(diazonium) zinc chloride. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 3,5-Dimethoxybiphenyl. National Center for Biotechnology Information. Available from: [Link]

-

Rusydi, F., et al. (2020). Calculated IR spectra for 3,3′-dimethoxy-2,2′-biphenyl-diol. ResearchGate. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. (2014). Available from: [Link]

-

Stenutz. This compound. Available from: [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 500 MHz, H2O, predicted). Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. Available from: [Link]

-

Material Science Research India. (2021). Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors. Available from: [Link]

-

Supporting Information. The Royal Society of Chemistry. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Infrared Spectra. Available from: [Link]

-

SpectraBase. 3,4-Dichloro-3',4'-dimethoxybiphenyl. John Wiley & Sons, Inc. Available from: [Link]

-

NIST WebBook. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]

-

NIST WebBook. 3,3'-Dimethylbiphenyl. National Institute of Standards and Technology. Available from: [Link]

-

SpectraBase. 3,4'-Dimethoxybiphenyl. John Wiley & Sons, Inc. Available from: [Link]

-

Gümüş, H. (2024). Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. Clinical Trials and Case Studies. Available from: [Link]

-

University of Puget Sound. Summary of C13-NMR Interpretation. Available from: [Link]

-

Lurie, I. S., et al. (2019). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. Available from: [Link]

Sources

- 1. 3,3 -Dimethoxybiphenyl 97 6161-50-8 [sigmaaldrich.com]

- 2. 3,3 -Dimethoxybiphenyl 97 6161-50-8 [sigmaaldrich.com]

- 3. This compound | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 3,3'-Dimethoxybiphenyl

Abstract

This technical guide provides a comprehensive overview of the current understanding of the solid-state chemistry of 3,3'-dimethoxybiphenyl, focusing on its crystal structure and known polymorphic forms. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data with thermodynamic principles to offer insights into the characterization and control of this compound's solid forms. We will delve into the detailed crystal structure of one known polymorph, present the evidence for the existence of at least one other polymorphic form, and outline the experimental methodologies required for a full polymorphic screening and characterization. This guide is intended to be a practical resource, explaining the rationale behind experimental choices and providing a framework for investigating the solid-state properties of this compound.

Introduction: The Significance of Solid-State Properties in Biphenyl Scaffolds

Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, valued for their rigid, planar structure that can be readily functionalized. The compound this compound, with the chemical formula C14H14O2, serves as a key intermediate in the synthesis of various complex molecules. The seemingly subtle placement of methoxy groups at the 3 and 3' positions imparts specific conformational and electronic properties to the molecule.

Beyond its molecular structure, the arrangement of this compound molecules in the solid state—its crystal structure—governs critical macroscopic properties such as melting point, solubility, dissolution rate, and stability. The ability of a compound to exist in more than one crystal structure, a phenomenon known as polymorphism, is of paramount importance in the pharmaceutical industry. Different polymorphs of the same active pharmaceutical ingredient (API) can have drastically different clinical outcomes due to their varying physical properties. Therefore, a thorough understanding and control of polymorphism are non-negotiable aspects of drug development and materials engineering.

This guide will first explore the detailed, single-crystal X-ray diffraction analysis of a known crystalline form of this compound. Subsequently, it will address the compelling evidence for polymorphism in this compound and provide a systematic approach to its investigation.

The Known Crystal Structure of this compound (Form I)

A significant contribution to our understanding of the solid-state structure of this compound comes from a detailed X-ray diffraction study. This work provides the crystallographic data for what we will designate as Form I.

Crystallographic Data

Single crystals of Form I suitable for X-ray diffraction have been successfully grown from an acetone solution. The structure was determined using direct methods and refined to a high degree of accuracy. The key crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Empirical Formula | C14H14O2 | |

| Formula Weight | 214.26 g/mol | [1] |

| Crystal System | Monoclinic | |

| Space Group | P21/c | |

| a | 7.706(1) Å | |

| b | 11.745(2) Å | |

| c | 12.721(2) Å | |

| β | 92.31(1)° | |

| Volume | 1150.9(3) ų | |

| Z | 4 |

Table 1: Crystallographic data for this compound (Form I).

Molecular Conformation and Intermolecular Interactions

In the solid state, the two phenyl rings of the biphenyl core are not coplanar. The average torsion angle about the inter-ring C-C bond is approximately 37.5°. This twist is a common feature in substituted biphenyls and is a result of steric hindrance between the ortho-hydrogens on the two rings. The methoxy groups are slightly deviated from the mean plane of their respective phenyl rings.

The crystal packing of Form I is stabilized by a network of weak intermolecular C-H···O hydrogen bonds. These interactions, while not as strong as conventional O-H···O or N-H···O hydrogen bonds, play a crucial role in directing the three-dimensional arrangement of the molecules in the crystal lattice. The cohesion of the crystal structure is significantly influenced by these hydrogen bonds.

Evidence for Polymorphism in this compound

The existence of more than one crystalline form of this compound is strongly suggested by reports of different melting points for the compound. One source reports a melting point of 33.5–35°C for a low-melting form, which rapidly converts to a higher-melting form with a melting point of 42–43.5°C upon seeding[2]. This phenomenon is a classic indicator of polymorphism. The lower-melting form is the metastable polymorph, while the higher-melting form is the more stable one under those conditions.

Let us designate the higher-melting form as Form I (corresponding to the crystal structure detailed above, with a reported melting point of 44-45 °C from a supplier) and the lower-melting form as Form II . The relationship between these two forms (whether they are monotropically or enantiotropically related) has not been definitively established in the literature.

Experimental Workflow for Polymorphic Characterization

To fully understand the polymorphic landscape of this compound, a systematic experimental approach is required. The following workflow outlines the key steps and the rationale behind them.

Caption: Experimental workflow for the comprehensive characterization of this compound polymorphs.

Step 1: Polymorph Screening

The primary objective of this stage is to produce all accessible polymorphic forms.

-

Protocol: Crystallization from Various Solvents

-

Rationale: The choice of solvent can significantly influence which polymorph crystallizes due to differences in solute-solvent interactions and solubility. A diverse range of solvents with varying polarities (e.g., acetone, ethanol, ethyl acetate, hexane, toluene) should be employed.

-

Procedure: a. Prepare saturated solutions of this compound in a selection of solvents at an elevated temperature. b. Induce crystallization by: i. Slow Evaporation: Allow the solvent to evaporate slowly at different temperatures (e.g., ambient, 4°C). This method promotes the formation of thermodynamically stable forms. ii. Cooling Crystallization: Slowly cool the saturated solutions to induce crystallization. The cooling rate can be varied to kinetically trap metastable forms. iii. Anti-Solvent Addition: Add a solvent in which this compound is insoluble (an anti-solvent) to a saturated solution to induce rapid precipitation.

-

Analysis: Collect the resulting solids by filtration, dry them, and analyze them immediately using Powder X-ray Diffraction (PXRD).

-

Step 2: Characterization of Solid Forms

Each unique solid form identified by PXRD must be thoroughly characterized.

-

Protocol: Powder X-ray Diffraction (PXRD)

-

Rationale: PXRD is a powerful technique for distinguishing between different crystalline forms, as each polymorph will produce a unique diffraction pattern. It is also used to assess the phase purity of the bulk sample.

-

Procedure: a. Gently grind a small amount of the crystalline sample to ensure random orientation of the crystallites. b. Mount the sample on the PXRD sample holder. c. Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°).

-

Interpretation: Compare the diffractograms of the samples obtained from different crystallization experiments. Unique patterns indicate the presence of different polymorphs.

-

-

Protocol: Thermal Analysis (DSC and TGA)

-

Rationale: Differential Scanning Calorimetry (DSC) is used to determine the melting point, enthalpy of fusion, and to detect any solid-solid phase transitions. Thermogravimetric Analysis (TGA) is used to identify the presence of solvates by detecting weight loss upon heating.

-

Procedure: a. Accurately weigh a small amount (2-5 mg) of the sample into an aluminum DSC pan. b. Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere. c. For TGA, heat the sample at a similar rate and monitor the weight change.

-

Interpretation:

-

A sharp endotherm in the DSC thermogram corresponds to a melting event. Different melting points for different samples confirm polymorphism.

-

An exotherm followed by an endotherm can indicate a transition from a metastable to a more stable form before melting.

-

A weight loss in the TGA thermogram before melting suggests the presence of a solvate.

-

-

-

Protocol: Single Crystal X-ray Diffraction (SCXRD)

-

Rationale: If suitable single crystals of a new polymorph can be grown, SCXRD provides definitive proof of its existence and allows for the complete determination of its crystal structure.

-

Procedure: a. Grow single crystals using slow evaporation or vapor diffusion techniques. b. Mount a suitable crystal on the diffractometer. c. Collect the diffraction data and solve the crystal structure.

-

Step 3: Determination of Thermodynamic Stability

Understanding the thermodynamic relationship between the polymorphs is crucial for selecting the most stable form for development.

-

Protocol: Competitive Slurry Conversion

-

Rationale: According to thermodynamic principles, in a slurry, the less stable polymorph will dissolve and the more stable polymorph will precipitate over time. This experiment helps to identify the most stable form at a given temperature.

-

Procedure: a. Prepare a slurry containing a mixture of the identified polymorphs (e.g., Form I and Form II) in a solvent in which the compound is sparingly soluble. b. Agitate the slurry at a constant temperature for an extended period (days to weeks). c. Periodically withdraw a small sample of the solid, filter, and analyze by PXRD.

-

Interpretation: The polymorph that remains at the end of the experiment is the most thermodynamically stable form under those conditions.

-

Summary of Known and Hypothesized Polymorphic Forms

| Form | Melting Point (°C) | Crystal System | Space Group | Key Characteristics | References |

| Form I | 42 - 45 | Monoclinic | P21/c | Higher melting, more stable form. Crystal structure determined. | ,[2] |

| Form II | 33.5 - 35 | Unknown | Unknown | Lower melting, metastable form. Converts to Form I upon seeding. | [2] |

Table 2: Summary of the properties of the known and hypothesized polymorphs of this compound.

Conclusion and Future Outlook

The solid-state chemistry of this compound presents a classic case of polymorphism. While the crystal structure of one form (Form I) has been elucidated in detail, compelling evidence points to the existence of at least one other, metastable form (Form II). For any application where the solid-state properties of this compound are critical, a full polymorphic screening and characterization as outlined in this guide are essential.

Future work should focus on the isolation and single-crystal structure determination of Form II. This would allow for a detailed comparison of the molecular packing and intermolecular interactions between the two polymorphs, providing valuable insights into the factors that govern their relative stabilities. Furthermore, a comprehensive study of the thermodynamic relationship between the forms through solubility measurements and the construction of an energy-temperature diagram would be invaluable for the rational selection and control of the desired solid form in any manufacturing process.

References

-

Rajnikant, Gupta, V. K., Singh, P., Kumar, R., & Vohra, D. N. (2002). X-ray structure determination and analysis of hydrogen interactions in 3,3′-dimethoxybiphenyl. Journal of Chemical Sciences, 114(6), 699-705. [Link]

-

Kornblum, N. (1941). This compound AND 3,3'-DIMETHYLBIPHENYL. Organic Syntheses, 21, 30. [Link]

-

Stenutz, R. This compound. Internet WWW page, at:[Link] (retrieved Jan 20, 2026).

-

PubChem. This compound. National Center for Biotechnology Information.[Link] (retrieved Jan 20, 2026).

-

Stenutz, R. Structure and physical data for this compound. Internet WWW page, at:[Link] (retrieved Jan 20, 2026).

Sources

Solubility of 3,3'-Dimethoxybiphenyl in common organic solvents

An In-depth Technical Guide to the Solubility of 3,3'-Dimethoxybiphenyl in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Addressed to researchers, chemists, and professionals in drug development, this document moves beyond theoretical predictions to establish a framework for practical solubility determination. We delve into the molecular principles governing the solubility of this biaryl ether, presenting both qualitative and quantitative experimental protocols designed for accuracy and reproducibility. The guide includes a predicted solubility profile based on the principle of "like dissolves like," detailed safety and handling procedures, and visual workflows to ensure clarity in execution. The ultimate objective is to equip scientists with the foundational knowledge and methodological tools to effectively utilize this compound in a variety of solvent systems.

Introduction to this compound

This compound, also known as 3,3'-bianisole, is an aromatic organic compound with the chemical formula C₁₄H₁₄O₂.[1] It consists of a biphenyl core structure where a methoxy group (–OCH₃) is attached to the meta-position of each phenyl ring. This substitution pattern significantly influences its chemical reactivity and physical properties, including its solubility.

Key Physical and Chemical Properties:

-

Molecular Formula: CH₃OC₆H₄C₆H₄OCH₃[2]

-

Appearance: Solid, often needles or powder.[3]

-

Melting Point: 44-45 °C[2]

-

Boiling Point: 328 °C[2]

Understanding the solubility of this compound is critical for its application in organic synthesis, where it may serve as a reactant or be a product requiring purification. Proper solvent selection is paramount for controlling reaction kinetics, facilitating product isolation through techniques like crystallization, and enabling analytical characterization.[4]

Guiding Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The widely cited principle "like dissolves like" serves as a primary guideline, referring to the polarity of the substances involved.[5][6][7]

2.1 Molecular Structure and Polarity The this compound molecule possesses distinct regions that dictate its overall polarity:

-

Non-polar Regions: The two phenyl rings form a large, hydrophobic biphenyl core. This structure favors interactions with non-polar solvents through van der Waals forces.

-

Polar Regions: The two methoxy (–OCH₃) groups are moderately polar due to the electronegativity difference between the oxygen and carbon atoms. The oxygen atoms also have lone pairs of electrons, allowing them to act as hydrogen bond acceptors.

The overall character of this compound is predominantly non-polar to weakly polar. It lacks hydrogen bond donor capabilities (no O-H or N-H bonds), which limits its solubility in highly polar, protic solvents like water.

2.2 Solvent Classification and Interaction Potential Organic solvents are broadly classified based on their polarity and ability to form hydrogen bonds:

-

Non-Polar Solvents (e.g., Hexane, Toluene, Benzene): These solvents primarily interact through weak London dispersion forces. They are expected to effectively solvate the large, non-polar biphenyl backbone of the molecule.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, THF): These solvents have dipole moments but do not have hydrogen bond donating capabilities. They can interact with the polar methoxy groups of the solute while also accommodating its non-polar regions, often making them effective solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have strong dipole moments and can both donate and accept hydrogen bonds.[4] The strong solvent-solvent hydrogen bonding network in water, for example, is difficult to disrupt for a largely non-polar solute like this compound, leading to poor solubility. Shorter-chain alcohols like ethanol offer a balance, with a non-polar alkyl chain and a polar hydroxyl group, often resulting in moderate solubility.

Predicted Solubility Profile

Based on the structural analysis and theoretical principles, a qualitative solubility profile for this compound can be predicted. This serves as a starting point for experimental design.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | High | "Like dissolves like"; the non-polar biphenyl core dominates interactions. |

| Halogenated | Dichloromethane (DCM) | High | Moderately polar; effectively solvates both aromatic and ether components. |

| Ethers | Diethyl Ether, THF | High | Similar ether functionality and ability to solvate the non-polar backbone. |

| Ketones | Acetone | High to Moderate | Polar aprotic solvent that can interact with the methoxy groups. |

| Esters | Ethyl Acetate | High to Moderate | Moderately polar aprotic solvent. |

| Alcohols | Ethanol, Methanol | Moderate to Low | Possess both polar and non-polar character, but strong solvent H-bonding may limit solubility. |

| Highly Polar Protic | Water | Insoluble | The high polarity and strong hydrogen bonding network of water disfavor the large non-polar solute.[8] |

Experimental Determination of Solubility

To move from prediction to empirical data, rigorous experimental protocols are required. The following sections detail methodologies for both rapid qualitative assessment and precise quantitative measurement.

4.1 Protocol for Qualitative Solubility Assessment

This protocol provides a rapid, systematic method to classify the solubility of this compound across a range of solvents. The standard is often defined as dissolving approximately 20-30 mg of solute in 1 mL of solvent.[9]

Methodology:

-

Preparation: Aliquot approximately 25 mg of this compound into a series of clean, dry 13x100 mm test tubes, one for each solvent to be tested.

-

Solvent Addition: Add the selected solvent to the first test tube in 0.25 mL increments, up to a total volume of 1.0 mL.

-

Agitation: After each addition, cap the test tube and vortex or shake vigorously for 30 seconds to facilitate dissolution.[9]

-

Observation: Visually inspect the solution against a contrasting background. Note if the solid completely dissolves.

-

Classification:

-

Soluble: The entire solid dissolves completely.

-

Partially Soluble: A noticeable amount of solid dissolves, but some remains undissolved.

-

Insoluble: No discernible amount of solid dissolves.[5]

-

-

Repeat: Repeat steps 2-5 for each solvent in the test panel.

This workflow is a self-validating system; starting with solvents from predicted high-solubility classes (e.g., toluene, DCM) and moving to predicted low-solubility classes (e.g., water) allows for a logical confirmation of the compound's polarity and solubility characteristics.

Caption: Fig. 1: Workflow for Qualitative Solubility Assessment.

4.2 Protocol for Quantitative Solubility Measurement (Isothermal Saturation Method)

This protocol determines the equilibrium solubility of this compound at a specified temperature. It involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Causality Behind Experimental Choices:

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature (e.g., using a shaker incubator or water bath) is critical for obtaining reproducible data.[10]

-

Equilibration Time: A sufficient equilibration period (e.g., 24-48 hours) is necessary to ensure the solution has reached true saturation. This is a self-validating step; analyzing samples at multiple time points (e.g., 24h, 36h, 48h) should yield a constant concentration, confirming equilibrium has been reached.

-

Filtration: Using a sub-micron filter (e.g., 0.22 µm PTFE) is essential to remove all undissolved solid particles, ensuring that the analyzed sample contains only the dissolved solute.

-

Analytical Method: A sensitive and specific analytical technique like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is required. A pre-established calibration curve with known concentrations of this compound is mandatory for accurate quantification.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume (e.g., 5.0 mL) of the desired solvent. "Excess" means enough solid remains undissolved to ensure saturation.

-

Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25 °C). Agitate for at least 24 hours to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for 2-4 hours to let undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step must be performed quickly to minimize any temperature change that could alter solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent (often the same solvent or a mobile phase component) to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Analysis: Analyze the diluted sample using a calibrated HPLC or UV-Vis method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Caption: Fig. 2: Workflow for Quantitative Solubility Measurement.

Safety and Handling Precautions

While specific toxicity data for this compound is limited, related compounds like 3,3'-dimethoxybenzidine are classified as harmful if swallowed and are suspected of causing cancer.[11] Therefore, prudent laboratory practices are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields (eyeshields), chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or powder.[12]

-

Handling: Avoid generating dust.[12] Wash hands thoroughly after handling.[12] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Conclusion

The solubility of this compound is dictated by its predominantly non-polar, aromatic structure, with minor polarity contributed by its two meta-positioned methoxy groups. It exhibits high solubility in non-polar and moderately polar aprotic solvents, moderate solubility in lower-chain alcohols, and is practically insoluble in water. This guide provides robust, self-validating protocols for both rapid qualitative screening and precise quantitative measurement of its solubility. By applying these methodologies, researchers can make informed decisions on solvent selection for synthesis, purification, and analysis, ensuring the efficient and safe use of this valuable chemical compound.

References

- Determination of Solubility Class. [Online].

- Experiment: Solubility of Organic & Inorganic Compounds. [Online].

-

Experiment 1. Solubility of Organic Compounds. Scribd. [Online]. Available: [Link]

- Solubility of Organic Compounds. [Online].

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. YouTube. [Online]. Available: [Link]

-

This compound. PubChem, National Institutes of Health. [Online]. Available: [Link]

-

Aromatic Compound Solubility in Solvent/Water Mixtures. ASCE Library. [Online]. Available: [Link]

-

This compound. Stenutz. [Online]. Available: [Link]

-

Solubility factors when choosing a solvent. Labclinics. [Online]. Available: [Link]

-

Solubility of organic compounds. Khan Academy. [Online]. Available: [Link]

-

How Does Solvent Polarity Impact Compound Solubility? YouTube. [Online]. Available: [Link]

- Material Safety Data Sheet - 3,3'-Dimethoxybenzidine dihydrochloride, 99%. Cole-Parmer. [Online].

-

How Does Solvent Polarity Impact Compound Solubility? YouTube. [Online]. Available: [Link]

-

Safety data sheet - 3,3'-dimethoxybenzidine. CPAChem. [Online]. Available: [Link]

-

This compound. Organic Syntheses. [Online]. Available: [Link]

-

This compound. Organic Syntheses Procedure. [Online]. Available: [Link]

-

Substitution reactions of 3,3′-dimethoxybiphenyl. Journal of the Chemical Society C: Organic. [Online]. Available: [Link]

-

RoC Profile: 3,3'-Dimethoxybenzidine and Dyes Metabolized to 3,3'-Dimethoxybenzidine. National Toxicology Program (NTP). [Online]. Available: [Link]

Sources

- 1. This compound | C14H14O2 | CID 80265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3 -Dimethoxybiphenyl 97 6161-50-8 [sigmaaldrich.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. chem.ws [chem.ws]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. m.youtube.com [m.youtube.com]

- 11. cpachem.com [cpachem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. fishersci.com [fishersci.com]

The Rotational Dance of 3,3'-Dimethoxybiphenyl: A Theoretical and Computational Guide for Drug Discovery

Abstract

In the landscape of medicinal chemistry and materials science, the biphenyl scaffold remains a cornerstone for molecular design. Its inherent structural rigidity, coupled with the potential for tunable electronic properties through substitution, makes it a privileged motif. This technical guide delves into the nuanced world of 3,3'-Dimethoxybiphenyl, a seemingly simple yet conformationally complex molecule. We will navigate the theoretical underpinnings and computational methodologies essential for elucidating its structural and electronic character. This exploration is tailored for researchers, scientists, and drug development professionals, providing not only a roadmap for computational analysis but also a rationale for its application in the rational design of novel therapeutics.

Introduction: The Significance of the Biphenyl Motif and the 3,3'-Substitution Pattern

Biphenyl and its derivatives are integral to a wide array of pharmacologically active compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1] The dihedral angle between the two phenyl rings is a critical determinant of a molecule's three-dimensional shape and, consequently, its interaction with biological targets. The substitution pattern on the biphenyl core profoundly influences this rotational barrier and the overall electronic distribution.

The 3,3'-dimethoxy substitution, in particular, presents an intriguing case study. Unlike the more commonly studied 4,4'- or 2,2'-isomers, the meta-positioning of the methoxy groups in this compound introduces a delicate interplay of steric and electronic effects that govern its conformational preferences. Understanding this relationship is paramount for designing molecules with specific spatial arrangements to optimize binding affinity and biological function. This guide will provide a comprehensive framework for the theoretical and computational investigation of this important molecular scaffold.

The Conformational Landscape: Unveiling the Rotational Isomers

The defining structural feature of this compound is the torsional or dihedral angle (Φ) between the two phenyl rings. The rotation around the central C-C bond is not free and is dictated by a potential energy surface with distinct minima corresponding to stable conformers.

Theoretical Underpinnings of Conformational Analysis

The conformational preferences of biphenyl derivatives are primarily governed by a balance between two opposing forces:

-

Steric Hindrance: Repulsive forces between atoms on the two rings, particularly the ortho-hydrogens, which favor a twisted conformation.

-

π-Conjugation: The desire for orbital overlap between the two aromatic systems, which favors a planar conformation.

For this compound, the methoxy groups introduce additional complexity. While they are not at the sterically crowded ortho-positions, their orientation relative to the biphenyl core can influence the overall molecular shape and electronic properties.

Computational Protocol for Torsional Potential Energy Surface (PES) Scan

To map the conformational landscape, a relaxed PES scan is performed by systematically varying the dihedral angle and calculating the energy at each step.

Step-by-Step Methodology:

-

Initial Structure Generation: A starting 3D structure of this compound is built using molecular modeling software.

-

Computational Method Selection: Density Functional Theory (DFT) is a robust method for this type of analysis. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and reliable choice.[2]

-

Basis Set Selection: A Pople-style basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this size. The inclusion of diffuse (++) and polarization (d,p) functions is important for accurately describing the electron distribution.

-

PES Scan: A relaxed PES scan is set up by defining the dihedral angle between the two phenyl rings as the reaction coordinate. The scan is typically performed from 0° (syn-planar) to 180° (anti-planar) in increments of 10-15°. At each step, all other geometric parameters are allowed to relax to their minimum energy state.

-

Analysis of Results: The resulting energy profile is plotted against the dihedral angle to identify the energy minima (stable conformers) and rotational energy barriers.

Expected Outcome: The PES scan for this compound is expected to reveal two key low-energy regions: a global minimum corresponding to a twisted, non-planar conformation and a higher energy, near-planar or fully planar transition state. The precise dihedral angle of the minimum energy conformer is a key piece of information for subsequent studies.

Electronic Structure and Spectroscopic Characterization: A Computational Approach

Once the minimum energy conformation is identified, a deeper analysis of its electronic properties and a comparison with experimental spectroscopic data can be performed.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity